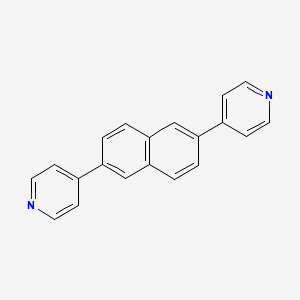
2,6-Di(pyridin-4-yl)naphthalene
説明
2,6-Di(pyridin-4-yl)naphthalene is a useful research compound. Its molecular formula is C20H14N2 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Di(pyridin-4-yl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di(pyridin-4-yl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical and Biomedical Research : It has potential applications in both chemical and biomedical research fields (Saeed et al., 2012).
Polymer Light-Emitting Diodes : A derivative of 2,6-Di(pyridin-4-yl)naphthalene was used as an ancillary ligand in heteroleptic iridium(III) complexes for polymer light-emitting diodes, showing good performance (Tang et al., 2014).
Water Oxidation : This compound is part of a new family of Ru complexes for water oxidation, with oxygen evolution observed in both mono and dinuclear systems (Zong & Thummel, 2005).
Cyclometalated Iridium(III) Complexes : Its synthesis led to the isolation of a five-coordinate bis-cyclometalated Ir(III) complex, which exhibits yellow phosphorescence (Xu et al., 2011).
Molecular Structure Analysis : The molecule has coplanar naphthalene and pyridin-3-yl ring systems, connected into a two-dimensional network through hydrogen bonds (Song & Lee, 2012).
Fluorescence Emission : The fluorescence emission of a related derivative, 2-(pyridine-2-yl-methylamino) naphthalene-1,4-dione, is highly selective with Mn 2+ ions (Jali et al., 2013).
Ligands in Diverse Applications : Its related ligands are used in applications like luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).
OLEDs Applications : Aryl substituted derivatives of this compound show potential for OLEDs due to their impact on thermal properties and electroluminescence ability (Choroba et al., 2019).
Crystal Structure Analysis : The crystal structure of a related compound, N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, shows a trans conformation with (pyridin-4-yl)methyl groups on both sides of the central plane (Nicolas-Gomez et al., 2014).
Microwave-accelerated Synthesis : The synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine fluorescine anion acceptor can be rapidly achieved using microwave heating conditions (Zhang & Zhang, 2017).
Molecular Electronics : The aggregation mechanism of dipyridinic derivatives on gold nanoparticles, influenced by their molecular shape, can aid in developing molecular electronics devices (Sánchez‐González et al., 2021).
特性
IUPAC Name |
4-(6-pyridin-4-ylnaphthalen-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-19-14-18(16-7-11-22-12-8-16)2-4-20(19)13-17(1)15-5-9-21-10-6-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFCQYVWDOGEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC=NC=C3)C=C1C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di(pyridin-4-yl)naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





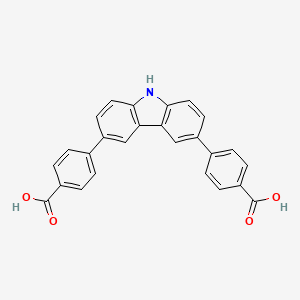
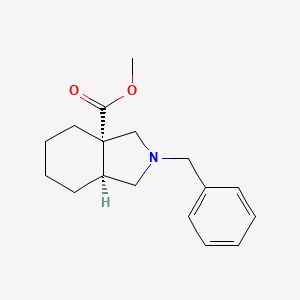
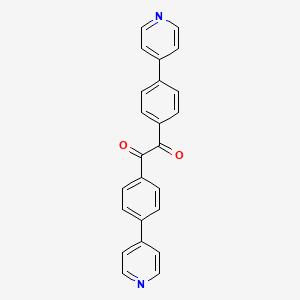
![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8198717.png)
![1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B8198724.png)
![(3aS,8aR)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198730.png)
![(3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198739.png)
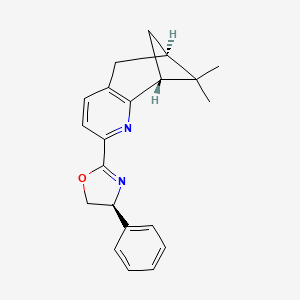
![(4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198749.png)
![(2'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198752.png)

![(2'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198761.png)